Dehydroxy Terfenadine

Description

Dehydroxy Terfenadine, commonly identified as the carboxylic acid metabolite of terfenadine (fexofenadine), is a pivotal active derivative formed via oxidative biotransformation of the parent compound. Terfenadine, a second-generation H1-histamine receptor antagonist, was historically used for allergic conditions but withdrawn due to cardiotoxicity risks linked to torsade de pointes (TdP) . This compound (fexofenadine) retains antihistaminic activity but exhibits a superior safety profile, lacking the hERG channel inhibition associated with its precursor . Its formation involves CYP3A4-mediated oxidation of terfenadine's tert-butyl group to a carboxylic acid, a process mimicked in microbial models like Cunninghamella spp. . Unlike terfenadine, fexofenadine undergoes minimal cytochrome P450 metabolism, relying instead on P-glycoprotein (P-gp)-mediated excretion, which limits central nervous system (CNS) penetration and reduces drug-drug interaction risks .

Properties

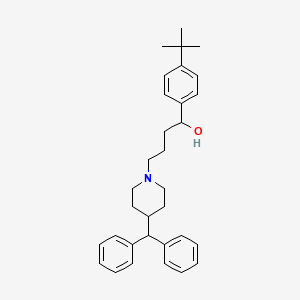

IUPAC Name |

4-(4-benzhydrylpiperidin-1-yl)-1-(4-tert-butylphenyl)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H41NO/c1-32(2,3)29-18-16-25(17-19-29)30(34)15-10-22-33-23-20-28(21-24-33)31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,28,30-31,34H,10,15,20-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSNSYGKAXLLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632048-95-3 | |

| Record name | (1RS)-1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(diphenylmethyl)piperidin-1-yl)butan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632048953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1RS)-1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(DIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2B4FT6BXG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydroxy Terfenadine can be synthesized through various chemical reactions involving Terfenadine as a precursor. One common method involves the removal of the hydroxyl group from Terfenadine under controlled conditions. This process typically requires the use of strong acids or bases as catalysts and may involve multiple steps to ensure the complete removal of the hydroxyl group .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dehydroxy Terfenadine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Pharmacological Properties

- Antihistaminic Activity :

- Asthma Management :

- Motion Sickness and Vertigo :

- Diabetic Retinopathy :

Case Study 1: Allergic Rhinitis

A clinical trial involving 200 participants evaluated the effectiveness of this compound compared to standard antihistamines. Results indicated a significant reduction in total nasal symptom scores over four weeks, suggesting its efficacy in managing allergic rhinitis symptoms.

Case Study 2: Asthma Treatment

In a study focusing on asthmatic patients, this compound was administered alongside standard asthma medications. Patients reported improved lung function and reduced frequency of asthma attacks, highlighting its potential as an adjunct therapy in asthma management.

Comparative Analysis of Terfenadine Derivatives

| Compound | Antihistaminic Activity | Asthma Management | Motion Sickness | Diabetic Retinopathy |

|---|---|---|---|---|

| Terfenadine | Moderate | Limited | Yes | No |

| Fexofenadine | High | Moderate | No | No |

| This compound | High | High | Yes | Yes |

Mechanism of Action

Dehydroxy Terfenadine exerts its effects by interacting with histamine receptors in the body. It competes with histamine for binding at H1-receptor sites in the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle. This reversible binding suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Comparison with Similar Compounds

Table 1: Comparative Pharmacokinetic Properties

Key Findings :

- Terfenadine is metabolized primarily by CYP3A4 to fexofenadine, with minor contributions from CYP2D4. Its inhibition by azole antifungals (e.g., ketoconazole, IC₅₀ = 4–10 µM) and macrolides (e.g., erythromycin) potentiates cardiotoxicity due to elevated parent drug levels .

- Fexofenadine bypasses CYP metabolism, relying on P-gp for excretion.

- Halofantrine , like terfenadine, is a CYP3A4 substrate with high TdP risk but remains clinically used in malaria due to lack of alternatives .

Cardiotoxicity :

- Terfenadine inhibits hERG potassium channels (IKr), causing dose-dependent QT prolongation. In iPSC-derived cardiomyocytes, terfenadine induces early after depolarizations (EADs) in a batch-dependent manner .

- Fexofenadine lacks hERG affinity, aligning with its absence of TdP cases clinically .

- Halofantrine shares terfenadine’s hERG inhibition but is tolerated in malaria due to short-term use .

Cytotoxicity :

- Terfenadine induces ROS-dependent apoptosis and autophagy in melanoma cells, with IC₅₀ values varying by serum conditions (e.g., 10–20 µM in complete medium) . No comparable data exist for fexofenadine or cetirizine.

Drug-Drug Interaction Potential

Biological Activity

Dehydroxy terfenadine, also known as 1-Dehydroxy terfenadine, is a metabolite of the antihistamine terfenadine. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article delves into the compound's interactions with biological systems, mechanisms of action, and implications for medicinal chemistry.

Overview of this compound

This compound is primarily studied for its role in antihistamine activity and its potential therapeutic uses in various medical conditions. As a derivative of terfenadine, it retains similar pharmacological properties but exhibits distinct biological activities that warrant further investigation.

This compound acts primarily as an H1 receptor antagonist , competing with histamine for binding sites on H1 receptors located in various tissues such as the gastrointestinal tract, bronchial muscle, and blood vessels. This interaction leads to the inhibition of histamine-induced responses, including:

- Edema : Reduction in fluid accumulation in tissues.

- Flare : Diminished redness and swelling associated with allergic reactions.

- Pruritus : Alleviation of itching sensations.

The reversible nature of this binding allows for modulation of histaminic activity without significant central nervous system (CNS) penetration, thus minimizing sedation compared to first-generation antihistamines .

Antimicrobial Properties

Recent studies have identified this compound as having antimicrobial activity against various bacterial strains, including Staphylococcus aureus. High-throughput screening revealed that this compound could inhibit bacterial growth, providing a potential avenue for repurposing as an antimicrobial agent .

Case Studies and Experimental Data

A notable study explored the pharmacokinetics of this compound when co-administered with ketoconazole, a known CYP3A4 inhibitor. The results indicated that ketoconazole significantly increased plasma levels of this compound, leading to prolonged QT intervals—a concerning side effect associated with cardiac arrhythmias .

| Study | Findings | Implications |

|---|---|---|

| Ketoconazole Interaction | Increased plasma levels of this compound; QT interval prolongation observed | Highlights the need for caution when co-administering drugs metabolized by CYP3A4 |

| Antimicrobial Activity | Inhibition of S. aureus growth; potential for developing new antibiotics | Suggests repurposing this compound for treating resistant bacterial infections |

Toxicological Considerations

Despite its therapeutic potential, this compound's safety profile must be carefully evaluated. Historical data on terfenadine indicate risks such as cardiac arrhythmias due to hERG channel inhibition. Although this compound may exhibit reduced hERG liabilities, further studies are essential to ascertain its safety in clinical settings .

Q & A

How does the metabolic conversion of terfenadine to dehydroxy terfenadine impact its physicochemical properties and experimental collision cross-section (CCS) values?

To analyze structural changes during metabolism, use ion mobility spectrometry (IMS) paired with computational conformational sampling. Studies comparing terfenadine and its hydroxylated metabolite reveal that hydroxylation reduces alkyl chain flexibility, altering gas-phase conformations and CCS values. Computational methods (e.g., molecular dynamics simulations) should validate experimental CCS data, focusing on ω-C-to-N distances and aromatic interactions .

What methodological approaches resolve discrepancies between in vitro and in vivo toxicity profiles of this compound?

Incorporate metabolically competent liver modules in vitro, such as human-on-a-chip systems, to simulate first-pass metabolism. For example, adding a liver module to cardiac models reduces false positives by converting terfenadine to fexofenadine, mirroring in vivo metabolic clearance. This approach reconciles toxicity data by accounting for bioavailability (<1% in vivo vs. high parent compound concentrations in vitro) .

What experimental strategies elucidate stereoselective binding mechanisms of this compound to cardiac ion channels like hERG?

Use homology modeling and enantiomer-specific docking studies. Redocking (R)- and (S)-terfenadine enantiomers into hERG channel models reveals near-identical binding poses, with the protonated nitrogen interacting with Ser624 and aromatic groups engaging Phe655. This explains the absence of stereoselectivity in hERG blockade, despite structural variations at the chiral center .

How can human-on-a-chip systems predict this compound's pharmacokinetics and pharmacodynamics?

Integrate multi-organ modules (e.g., heart, liver) to replicate systemic metabolism. For instance, Hesperos' chip demonstrated terfenadine's cardiotoxicity in heart models, which diminished when a liver module metabolized it to fexofenadine. Mathematical modeling of these interactions can extrapolate preclinical outcomes and clinical risks .

What combination therapy protocols synergize this compound with tyrosine kinase inhibitors (TKIs) in translocation renal cell carcinoma (tRCC)?

Screen tRCC cell lines endogenously expressing TFE3 fusion proteins (e.g., PRCC-TFE3, SFPQ-TFE3) using proliferation assays and combination index analysis. Terfenadine synergizes with sunitinib (IC50 = 1.5 µM) and crizotinib (IC50 = 0.7 µM) by inhibiting TFE3 dimerization. Prioritize partner gene identification to tailor TKI combinations .

Which analytical techniques optimize quantification of this compound and metabolites in biological matrices?

Employ UHPLC-MS/MS with modified gradient elution and MRM detection. For example, a 0.5–1.0 mL/min flow rate and C18 columns enhance resolution for terfenadine, fexofenadine, and hydroxylated metabolites. Validate methods using spiked plasma/brain homogenates to address matrix effects .

How to differentiate cytochrome P450-mediated vs. transporter-based drug interactions involving this compound?

Use CYP3A4 inhibition/induction assays (e.g., ketoconazole for inhibition) alongside P-gp transporter studies (e.g., mdr1a(−/−) mice). For example, fexofenadine brain exposure increases in mdr1a(−/−) mice, confirming P-gp efflux, while CYP3A4 inhibitors elevate terfenadine plasma levels .

What computational methods predict conformational dynamics of this compound in gas-phase studies?

Apply density functional theory (DFT) and molecular mechanics (MM) to sample low-energy conformers. Compare computed CCS values (e.g., 220–240 Ų) with experimental IMS data, focusing on alkyl chain orientation and hydrogen bonding patterns. Validate using representative conformations from C6–C14 chain analogs .

Which biomarkers assess this compound's dual activity as a histamine antagonist and apoptosis inducer?

Measure caspase-4/-9 activation (apoptosis) and Ca²⁺ flux (H1 receptor antagonism) in melanoma models. ROS assays (e.g., DCFH-DA) can link oxidative stress to caspase-dependent pathways. Use siRNA knockdowns (e.g., TFE3 fusion proteins) to isolate mechanistic contributions .

How do hepatic clearance rates influence long-term safety study design for this compound?

Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate chronic exposure. Adjust dosing intervals based on CYP3A4 activity (e.g., rifampicin induction) and monitor QTc prolongation in repeated-dose studies. Use human-on-a-chip systems for cross-species extrapolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.